molecular formula C5H5NO3 B13138780 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl- CAS No. 2911-21-9

2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-

Cat. No.: B13138780
CAS No.: 2911-21-9
M. Wt: 127.10 g/mol
InChI Key: AQJVRSQXEZBCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound containing an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methyl-substituted amine with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized oxazine derivative, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, altering their activity, and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-oxazine-2,4(3H)-dione: Lacks the methyl group, which might affect its reactivity and properties.

    6-ethyl-2H-1,3-oxazine-2,4(3H)-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The presence of the methyl group in 6-methyl-2H-1,3-oxazine-2,4(3H)-dione can influence its chemical properties, such as reactivity and stability, making it unique compared to its analogs.

Properties

IUPAC Name

6-methyl-1,3-oxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-4(7)6-5(8)9-3/h2H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJVRSQXEZBCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454891
Record name 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2911-21-9
Record name 2H-1,3-Oxazine-2,4(3H)-dione, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.